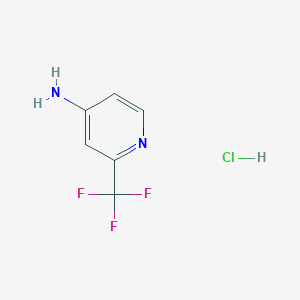

![molecular formula C25H19F3N4O2 B2507117 3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide CAS No. 478045-76-0](/img/structure/B2507117.png)

3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

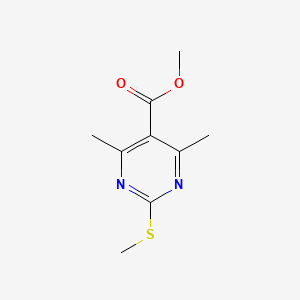

The compound "3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide" is a derivative of phthalazine, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. Phthalazine derivatives have been studied for various applications, including the development of materials with specific physical properties and potential biological activities.

Synthesis Analysis

The synthesis of phthalazine derivatives often involves the condensation of hydrazides with other chemical entities. For instance, the synthesis of poly(amide-imide)s based on a phthalide-containing dicarboxylic acid was achieved by condensing 3,3-bis[4-(4-aminophenoxy)phenyl]phthalide with trimellitic anhydride . Similarly, phthalazine carbohydrazide was used as a precursor for the synthesis of various derivatives, including hydrazone derivatives, by reacting with isatine and cyclohexanone . These methods suggest that the synthesis of the compound would likely involve a multi-step process, including the formation of a carbohydrazide intermediate and subsequent condensation reactions.

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is characterized by the presence of the phthalazine moiety, which can be further modified with various substituents. The presence of substituents like dimethylphenyl and trifluoromethylphenyl groups can significantly influence the electronic properties of the molecule, as indicated by the calculated energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital in similar compounds . This energy gap is a measure of chemical reactivity and kinetic stability.

Chemical Reactions Analysis

Phthalazine derivatives can undergo various chemical reactions depending on their substituents. For example, the synthesis of substituted 3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones involved the condensation of an acetohydrazide with phthalic anhydride, followed by alkylation . This suggests that the compound may also be amenable to reactions such as alkylation, condensation, and cyclization, which are common in the chemistry of phthalazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives can vary widely depending on their specific structure. Polyamides and polyimides derived from phthalazine-related monomers have been shown to possess high glass transition temperatures (Tgs) and thermal stability, with some polymers showing no weight loss up to 450°C . These properties indicate that the compound may also exhibit high thermal stability, although its solubility and film-forming ability would depend on the nature of the substituents and the overall molecular architecture.

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Evaluation

- Research Overview : A study conducted by Abd Alla et al. (2010) focused on synthesizing and evaluating the anti-inflammatory properties of several 3,4-dimethylphenyl-1(2H)-oxo-phthalazine derivatives, including the chemical compound . Their findings indicated that certain compounds showed significant anti-inflammatory activity compared to indomethacin, a standard anti-inflammatory drug (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).

Barriers to Rotation in Ortho-alkylphenyl Substituted Compounds

- Study Details : An earlier study by Brownstein, Horswill, and Ingold (1969) investigated the enthalpies and entropies of activation for rotation around the phenyl–nitrogen bond in similar 3,4-dihydro-ortho-alkylphenyl-2H-1,3-benzoxazines. Their work provides valuable insights into the structural dynamics of these compounds (Brownstein, Horswill, & Ingold, 1969).

Synthesis and Potential Biological Activity

- Research Findings : In 2019, Turhan and Turgut reported on the synthesis of substituted 2H-indazolo[2,1-b]phthalazine-1,6,11-triones, which may possess biological activity. Their study offers insights into the chemical synthesis and potential applications of these compounds in biomedical research (Turhan & Turgut, 2019).

Biological Activity of Analogous Compounds

- Study Overview : Ahmed (2017) investigated the synthesis and biological activities of several compounds, including the reaction of certain derivatives to produce compounds like 3-oxo-N',2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. This research contributes to understanding the broader context of biological activities related to the compound of interest (Ahmed, 2017).

Structural Analysis of Related Compounds

- Research Implications : A study by Farrán et al. (2018) examined the structures of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles, related to J147, a drug for treating Alzheimer's disease. Their findings on the molecular structures and electrostatic potential calculations provide insights into the structural aspects of similar compounds (Farrán, Bonet, Claramunt, Torralba, Alkorta, & Elguero, 2018).

Polyamide and Polymer Research

- Study Findings : Research by Cheng, Jian, and Mao (2002) on aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety highlights the synthesis and properties of novel polymeric materials. This research is relevant for understanding the potential application of the compound in polymer science (Cheng, Jian, & Mao, 2002).

Anticancer Activity of Similar Compounds

- Research Overview : Abdellatif et al. (2014) explored the synthesis and anticancer activity of new Pyrazolo[3,4-d]pyrimidin-4-one derivatives. Their findings on the antitumor activity of these compounds contribute to the understanding of the potential therapeutic applications of related chemical structures (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-4-oxo-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]phthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F3N4O2/c1-15-10-11-19(12-16(15)2)32-24(34)21-9-4-3-8-20(21)22(31-32)23(33)30-29-14-17-6-5-7-18(13-17)25(26,27)28/h3-14H,1-2H3,(H,30,33)/b29-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGANZZYCOFDXBX-IPPBACCNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN=CC4=CC(=CC=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N/N=C/C4=CC(=CC=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)

![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)

![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)

![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)

![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)